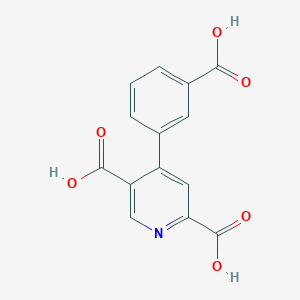

4-(3-carboxyphenyl)pyridine-2,5-dicarboxylic Acid

Übersicht

Beschreibung

4-(3-carboxyphenyl)pyridine-2,5-dicarboxylic Acid is an organic compound that is a derivative of pyridine . It is of practical interest, particularly for the preparation of metal–organic frameworks (MOF) . It has been used as a ligand in nickel (II) complexes and a precursor of coordination polymers with lanthanide cations .

Synthesis Analysis

An efficient synthetic approach to 3- (4-carboxyphenyl)pyridine-2,6-dicarboxylic acid has been developed on the basis of “1,2,4-triazine” methodology . The initial 5-cyano-1,2,4-triazine was prepared by direct cyanation of the corresponding 1,2,4-triazine 4-oxide . The subsequent aza-Diels–Alder reaction and hydrolysis of the cyano group of 2 in 50% sulfuric acid gave monocarboxylic acid 3 . Finally, the two methyl groups in molecule 3 were oxidized with excess potassium permanganate .Molecular Structure Analysis

The structure of compounds 2 – 4 was confirmed by 1 H and 13 C NMR, IR, and mass spectra and elemental analyses . The 1 H NMR spectrum of 2 showed two characteristic doublets for protons at C 4 and C 5 of the newly formed pyridine ring . In going from compound 3 to tricarboxylic acid 4, signals of two methyl groups disappeared from the 1 H NMR spectrum, and a broadened three-proton singlet due to three COOH groups appeared in the region δ 12.80–13.50 ppm . The 13 C NMR spectrum of 4 contained no signals in the region δ C 20–25 ppm, but three carbonyl carbon signals were present in the region δ C 165.3–167.4 ppm .Wissenschaftliche Forschungsanwendungen

Inhibition of Macrophage Migration Inhibitory Factor-2 (MIF-2)

4-CPPC is known to be an inhibitor of macrophage migration inhibitory factor-2 (MIF-2). It has an IC50 value of 27 µM, indicating its potency in inhibiting MIF-2. It is selective for MIF-2 over MIF-1 (IC50 = 450 µM). This makes it a useful tool in studying the role of MIF-2 in various biological processes .

Inhibition of MIF-2 Binding to CD74

In addition to inhibiting MIF-2, 4-CPPC also inhibits MIF-2, but not MIF-1, binding to CD74 in vitro when used at a concentration of 10 µM . This can be useful in studying the interaction between MIF-2 and CD74 and its implications in various diseases.

Inhibition of MIF-2-induced ERK1/2 Phosphorylation

4-CPPC (5, 10, and 25 µM) inhibits MIF-2-induced ERK1/2 phosphorylation in primary human skin fibroblasts . This suggests that 4-CPPC could be used to study the role of MIF-2 in ERK1/2 signaling pathways.

Role in Inflammation Following Spinal Cord Injury

Research has shown that 4-CPPC plays a role in inflammation following spinal cord injury. Specifically, it has been found that 4-IPP is more efficient in blocking COX2/PGE2 pathway of astrocytes co-stimulated by MIF and D-DT than 4-CPPC inhibitor .

Role in Neuropathological Central Nervous System (CNS)

4-CPPC has been found to play a role in the neuropathological central nervous system (CNS). Specifically, it has been found to be involved in the regulation of D-DT action .

Role in Astrocyte Production of PGE2 Following Spinal Cord Injury

4-CPPC has been found to play a role in astrocyte production of PGE2 following spinal cord injury. Specifically, the selective inhibitor of D-DT was efficient in attenuating D-DT-induced astrocyte production of PGE2 following spinal cord injury, which contributed to the improvement of locomotor functions .

Wirkmechanismus

Target of Action

The primary target of 4-CPPC is Macrophage Migration Inhibitory Factor-2 (MIF-2) . MIF-2 is a pro-inflammatory protein that plays a crucial role in the immune response and inflammation .

Mode of Action

4-CPPC interacts with MIF-2 by binding to it in a competitive manner . It shows a 13-fold selectivity for human MIF-2 versus human MIF-1 . This interaction inhibits the biological activity of MIF-2 .

Biochemical Pathways

The binding of 4-CPPC to MIF-2 affects the ERK1/2 phosphorylation pathway . Specifically, 4-CPPC inhibits MIF-2-induced ERK1/2 phosphorylation in primary human skin fibroblasts .

Pharmacokinetics

It’s soluble in dmso , which suggests it could be administered in a solution form for better bioavailability.

Result of Action

The inhibition of MIF-2 by 4-CPPC leads to a decrease in ERK1/2 phosphorylation . This could potentially reduce the inflammatory response, given the role of MIF-2 in inflammation .

Action Environment

It’s worth noting that the compound is stable at room temperature , suggesting it has good environmental stability.

Zukünftige Richtungen

Metal–organic frameworks (MOF) are widely used in practice in many fields such as gas storage and separation, catalysis, enzyme immobilization, drug delivery, and design of electrochemical energy storage devices . Given its role in the preparation of MOFs, 4-(3-carboxyphenyl)pyridine-2,5-dicarboxylic Acid could have significant potential in these areas.

Eigenschaften

IUPAC Name |

4-(3-carboxyphenyl)pyridine-2,5-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO6/c16-12(17)8-3-1-2-7(4-8)9-5-11(14(20)21)15-6-10(9)13(18)19/h1-6H,(H,16,17)(H,18,19)(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBVHLJGGHJLTGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C2=CC(=NC=C2C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-carboxyphenyl)pyridine-2,5-dicarboxylic Acid | |

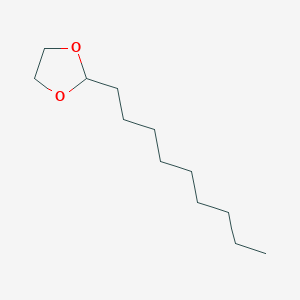

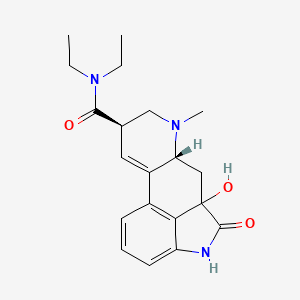

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.